2-{[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[3-(3-Methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a 3-methylpiperidin-1-yl group at the 3-position and a sulfanyl-linked acetamide moiety. The N-(2,4,6-trimethylphenyl) group confers steric bulk and lipophilicity, which may influence its crystallographic behavior and biological interactions. While direct structural data for this compound are absent in the provided evidence, its synthesis likely parallels methods for analogous compounds, such as S-alkylation of heterocyclic thiones with chloroacetamide intermediates (e.g., as described for pyrazine-thione derivatives in Molbank 2013, M800) .
Properties
IUPAC Name |
2-[3-(3-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-14-6-5-9-25(12-14)20-21(23-8-7-22-20)27-13-18(26)24-19-16(3)10-15(2)11-17(19)4/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBUARXJJDRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
N-(2,4,6-Trimethylphenyl) Acetamides
highlights structurally characterized analogs, including N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its methyl/chloro-substituted derivatives (TMPMA, TMPDMA, TMPDCA). Key comparisons include:
| Compound | Substituent (R) | Space Group | Lattice Constants (Å, °) | Notable Features |
|---|---|---|---|---|
| TMPA | -CH₃ | Monoclinic | a=7.21, b=14.50, c=9.80 | Planar acetamide backbone |
| TMPMA | -CH₂CH₃ | Triclinic | a=5.98, b=10.22, c=12.35 | Increased steric hindrance |
| TMPDCA | -CHCl₂ | Orthorhombic | a=12.30, b=15.60, c=8.90 | Two molecules/asymmetric unit |
The target compound shares the N-(2,4,6-trimethylphenyl) group with these analogs but replaces the simple alkyl/chloro substituents with a pyrazine-piperidine-sulfanyl moiety. This substitution likely increases conformational flexibility and alters intermolecular interactions, as seen in TMPDCA’s dual-molecule packing .
Sulfanyl Acetamides with Heterocyclic Cores
and describe sulfanyl acetamides such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which adopts a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds. Key differences:
- Dihedral Angles : The pyrimidine and aryl rings in these compounds exhibit angles of 42.25°–67.84°, influenced by substituents . The target compound’s pyrazine-piperidine system may enforce distinct torsional constraints.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds are critical for stability in pyrimidine analogs. The absence of a hydrogen-bond donor in the target compound’s piperidine group may reduce rigidity.
Piperidine/Piperazine-Linked Pyrazine Derivatives
lists L981-1076 and L981-1079 , which share structural motifs with the target compound:
| Compound ID | Core Structure | Molecular Weight | Key Substituents |
|---|---|---|---|
| L981-1076 | Pyrazine-piperazine-methoxyphenyl | 477.63 | 2-Methoxyphenyl |
| L981-1079 | Pyrazine-piperazine-ethylphenyl | 463.60 | 4-Ethylphenyl |
| Target | Pyrazine-piperidine-trimethylphenyl | ~478 (estimated) | 2,4,6-Trimethylphenyl |
The 2,4,6-trimethylphenyl group also introduces greater steric bulk than L981-1079’s 4-ethylphenyl .
Implications of Structural Variations
- Crystallographic Behavior: The N-(2,4,6-trimethylphenyl) group in TMPA derivatives induces monoclinic or triclinic packing, whereas bulkier substituents (e.g., pyrazine-piperidine-sulfanyl) may favor orthorhombic systems, as seen in TMPDCA .
- Bioactivity : Sulfanyl acetamides with heterocyclic cores (e.g., pyrimidine in ) often exhibit pesticidal or pharmacological activity. The target compound’s pyrazine-piperidine system could modulate target binding compared to pyrimidine analogs .
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to Molbank 2013’s S-alkylation protocol, though the piperidine substitution may require tailored reaction conditions .
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